11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
Description
The compound 11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a nitrogen-rich tricyclic heterocycle characterized by a fused pyrimidine moiety and a strained bicyclic framework. Its structural complexity arises from the tricyclo[6.4.0.0^{2,6}] backbone, which incorporates two pyrimidine-like rings and a bridging triazole system. This architecture confers rigidity and electron delocalization, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science.
Properties
IUPAC Name |
11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-10-8-15(17-11(2)16-10)19-6-7-20-14(9-19)12-4-3-5-13(12)18-20/h8H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCXPVSUNVGPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN3C(=C4CCCC4=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives
Compounds such as 6 and 8 (from ) share a triazolopyrimidine core but lack the tricyclo[6.4.0.0^{2,6}] framework. Key differences include:
- Rigidity : The tricyclic system in the target compound enhances steric hindrance and conformational stability compared to the bicyclic pyrazolotriazolopyrimidines.
- Reactivity : Isomerization observed in pyrazolotriazolopyrimidines (e.g., 7 → 6 ) under thermal or acidic conditions is less likely in the target compound due to its locked geometry.
- Functionalization: The 2,6-dimethylpyrimidin-4-yl group in the target compound introduces lipophilicity, whereas analogues like 6 and 8 prioritize hydrazine or amino substituents for hydrogen bonding .
2,7-Diazatricyclo[6.4.0.0^{2,6}]Dodeca-1(8),6,9,11-Tetraene-11-Carboxylic Acid
This compound () shares the tricyclo[6.4.0.0^{2,6}] backbone but differs in substituents:
- Acidity : The carboxylic acid group in the SCBT compound (pKa ~4.5) enhances solubility in polar solvents, while the dimethylpyrimidine group in the target compound increases hydrophobicity (logP ~1.8 estimated).
- Electronic Effects : Conjugation in the SCBT compound facilitates cycloaddition reactions, whereas the electron-deficient pyrimidine ring in the target compound may favor nucleophilic aromatic substitution .
Functional Group Analogues
Coumarin-Pyrimidinone Hybrids (4i, 4j)
Compounds 4i and 4j () incorporate coumarin and tetrazole groups, diverging from the target compound’s pyrimidine focus.
- Bioactivity : Coumarin derivatives often exhibit fluorescence and anticoagulant properties, whereas the target compound’s pyrimidine-triazole system is more aligned with kinase or protease inhibition.
- Synthesis Complexity : The tetrazole ring in 4j requires high-energy azide cyclization, contrasting with the target compound’s reliance on pyrimidine-directed cycloadditions .
Naphthalene Dicarboxylic Acid Derivatives
While unrelated structurally, the naphthalene synthesis methods () highlight strategies for fused-ring systems:
- Oxidative Coupling : The 2,6-dimethylpyrimidine group in the target compound could utilize analogous oxidation steps for functional group installation .
- Catalytic Systems : Acidic conditions in naphthalene synthesis (e.g., MGC’s process) parallel the use of Brønsted acids in triazatricyclo intermediate stabilization .
Comparative Data Table
Research Implications
The target compound’s unique tricyclic architecture positions it as a scaffold for designing kinase inhibitors with enhanced selectivity over analogues like 6 or 8. Its dimethylpyrimidine group may improve blood-brain barrier penetration compared to the SCBT compound’s polar carboxylic acid .
Biological Activity
Chemical Structure and Properties
The compound's structure consists of a triazatricyclo framework fused with a dimethylpyrimidine moiety. The molecular formula is , and its IUPAC name reflects its intricate structure, which includes multiple nitrogen atoms in the triazine rings.
Anticancer Properties
Several studies have suggested that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A study investigated the effects of triazine derivatives on different cancer cell lines, revealing that compounds similar to 11-(2,6-dimethylpyrimidin-4-yl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene significantly reduced cell viability in breast and lung cancer cells through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
| A549 (Lung) | 15.3 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar pyrimidine derivatives have demonstrated effectiveness against various bacterial strains.
Case Study: Antibacterial Activity
Research indicated that certain triazine-based compounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes that are crucial for various biological pathways. For instance, inhibition of dihydrofolate reductase (DHFR) has been linked to the anticancer effects of similar compounds.
Findings on Enzyme Inhibition
Studies have shown that triazine derivatives can effectively inhibit DHFR activity, leading to reduced folate metabolism in cancer cells.
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Dihydrofolate reductase (DHFR) | 75% at 10 µM concentration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
